3-(4-Chlorophenyl)sydnone
Overview
Description
3-(4-Chlorophenyl)sydnone is a mesoionic compound belonging to the sydnone family, characterized by a 1,2,3-oxadiazole core with a keto group at the 5-position. Sydnones are known for their unique electronic structure, which imparts significant polarity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)sydnone typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method was first described by Earl and Mackney in 1935 . The reaction proceeds through the formation of an intermediate nitrosamine, which undergoes cyclization to form the sydnone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)sydnone undergoes various chemical reactions, including:
Electrophilic Substitution: The hydrogen atom at the C-4 position of the sydnone ring can be substituted with various electrophiles, such as halogens, nitro groups, and acyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), nitro compounds, and acyl chlorides are commonly used under mild conditions.
Lithiation: Organolithium reagents, such as n-butyllithium, are used under anhydrous conditions to achieve lithiation.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and acylated sydnones.
Lithiation: Products include disubstituted sydnones, such as 3-(4-chloro-2-iodophenyl)-4-iodosydnone.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sydnone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
3-(4-Chlorophenyl)sydnone can be compared with other sydnone derivatives and mesoionic compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific electronic structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other sydnone derivatives .
Properties
IUPAC Name |
3-(4-chlorophenyl)oxadiazol-3-ium-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSBVYENPHXGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343015 | |
Record name | 3-(4-Chlorophenyl)sydnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-31-2 | |
Record name | 3-(4-Chlorophenyl)sydnone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Chlorophenyl)sydnone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Chlorophenyl)-1,2,3-oxadiazole-3-ium-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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